BenchChemオンラインストアへようこそ!

Donepezil hydrochloride monohydrate

Pharmaceutical solid-state chemistry Polymorphism control Formulation stability

Specify CAS 884740-09-4 to obtain the pharmacopoeial monohydrate form, not anhydrous or mixed hydrates. This USP/BP reference standard ensures direct traceability without water content correction. Form I monohydrate exhibits >2-year shelf-life stability and prevents polymorphic interconversion that risks bioequivalence. Validated HPLC methods available. Choose this defined hydration state for ANDA analytical development, solid dosage form manufacturing, and preclinical Alzheimer's studies requiring brain-selective AChE inhibition.

Molecular Formula C24H32ClNO4
Molecular Weight 434 g/mol
CAS No. 884740-09-4
Cat. No. B1649423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil hydrochloride monohydrate
CAS884740-09-4
Molecular FormulaC24H32ClNO4
Molecular Weight434 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl
InChIInChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2
InChIKeyHLJIZAKUNCTCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Hydrochloride Monohydrate (CAS 884740-09-4): Identity and Pharmaceutical-Grade Specifications for Sourcing


Donepezil hydrochloride monohydrate (CAS 884740-09-4) is the hydrated hydrochloride salt form of donepezil, a piperidine-derived, centrally acting, reversible acetylcholinesterase inhibitor [1]. It is chemically defined as 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride monohydrate, with a molecular formula of C₂₄H₂₉NO₃·HCl·H₂O and a molecular weight of 433.97 g/mol [1]. As the monohydrate crystalline form, this specific CAS registry distinguishes it from the anhydrous hydrochloride salt (CAS 120011-70-3) and other hydrate variants . It is recognized by major pharmacopoeias, including the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), as a reference standard for analytical and quality control applications .

Why Generic Donepezil Substitution Fails: The Critical Role of Hydrate Form and Polymorphic Control


Simply selecting any donepezil hydrochloride salt without verifying the specific hydrate form can introduce significant risk in pharmaceutical development and analytical workflows. Donepezil hydrochloride exhibits complex polymorphism, with at least five distinct crystalline forms including multiple hydrates [1]. The anhydrous form (CAS 120011-70-3) is known to undergo transformation to the monohydrate state as a function of relative humidity during processing and storage [2]. This interconversion potential means that procurement without form specificity can lead to batch-to-batch variability in physicochemical properties, dissolution behavior, and ultimately, bioequivalence outcomes. Moreover, different polymorphic forms of the same drug can exhibit significant differences in solubility, bioavailability, processability, and physical/chemical stability [3]. The monohydrate form (CAS 884740-09-4) represents a defined, stable hydration state with established pharmacopoeial monographs and validated analytical methods, whereas generic “donepezil hydrochloride” may contain variable mixtures of hydrated and anhydrous species .

Quantitative Differentiation Evidence: Donepezil Hydrochloride Monohydrate vs. Anhydrous and Alternative Hydrate Forms


Polymorphic Form Stability: Monohydrate Form I vs. Alternative Polymorphs

Donepezil hydrochloride monohydrate of polymorphic Form I retains its crystalline structure in solid pharmaceutical compositions when water content is maintained at 4–7% by weight, preventing conversion to undesired anhydrous or alternative hydrated polymorphic forms [1]. Compositions containing Form I monohydrate demonstrate stability for more than 2 years under normal stability study conditions and for more than 6 months under accelerated stability conditions [2]. In contrast, the anhydrous hydrochloride (CAS 120011-70-3) undergoes transformation to the monohydrate state as a function of relative humidity during processing, introducing uncontrolled form changes that affect process reproducibility [3].

Pharmaceutical solid-state chemistry Polymorphism control Formulation stability

Hydration State Specification: Monohydrate vs. Anhydrous Purity and Assay Basis

Donepezil hydrochloride monohydrate (CAS 884740-09-4) carries a defined water content of 5.0% w/w as determined by Karl Fischer titration per Ph. Eur. 2.5.12 [1]. This hydration state is stoichiometrically fixed as C₂₄H₂₉NO₃·HCl·H₂O with a molecular weight of 433.97 g/mol [2]. In contrast, the anhydrous hydrochloride (CAS 120011-70-3) is specified with a water content limit of NMT 0.4% w/w, with assay calculated on an anhydrous basis of NLT 98.0% and NMT 102% w/w [3]. HPLC purity specifications for the monohydrate are typically ≥98% (HPLC), directly comparable to the anhydrous form .

Analytical method validation Pharmaceutical QC Regulatory compliance

Pharmacopoeial Reference Standard Designation: Monohydrate as Regulatory Benchmark

Donepezil hydrochloride monohydrate (CAS 884740-09-4) is the designated reference standard form in both the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) . The BP Reference Standard is specifically intended for use in laboratory tests as prescribed in the British Pharmacopoeia monograph . The USP Reference Standard (Catalog No: 1224981) is supplied as 200 mg of the monohydrate form . In contrast, the anhydrous hydrochloride (CAS 120011-70-3) is not designated as the primary pharmacopoeial reference standard for identity and purity testing; commercial anhydrous material requires additional water content determination and potency correction for accurate use [1].

Pharmaceutical reference standards Regulatory affairs Analytical QC

Cholinesterase Selectivity Profile: Donepezil vs. Tacrine as In-Class Comparator

Donepezil hydrochloride demonstrates high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), with in vitro IC₅₀ values of 6.7 nM against AChE and 7,400 nM against BuChE, yielding approximately 1,100-fold selectivity [1]. A separate source reports IC₅₀ = 5.7 nM with 1,250-fold selectivity over BuChE . In direct comparison, tacrine—an alternative cholinesterase inhibitor—exhibits non-selective inhibition with IC₅₀ of 77 nM against AChE and 69 nM against BuChE, yielding only approximately 1.1-fold selectivity [1]. The monohydrate form of donepezil hydrochloride (CAS 884740-09-4) is the active pharmaceutical ingredient form used in these studies and in the marketed reference product.

Acetylcholinesterase inhibition Selectivity profiling In vitro pharmacology

In Vivo Brain Cholinesterase Inhibition: Donepezil vs. Tacrine Target Engagement

Following oral administration, donepezil hydrochloride demonstrates preferential inhibition of cholinesterase in the brain with an ID₅₀ of 2.6 mg/kg, while showing minimal effect on peripheral cholinesterase in the heart and small intestine [1]. In contrast, tacrine exhibits non-selective inhibition with an ID₅₀ of 9.5 mg/kg and inhibits cholinesterase equally in brain and peripheral tissues [1]. Additionally, donepezil at an oral dose of 2.5 mg/kg enhances extracellular acetylcholine concentrations in the cerebral cortex and hippocampus of rats, as demonstrated by brain microdialysis [1].

In vivo pharmacology Brain penetration Target engagement

Procurement-Driven Application Scenarios: When Donepezil Hydrochloride Monohydrate Is the Preferred Selection


Analytical Method Development and Validation (AMV) for ANDA Submissions

Donepezil hydrochloride monohydrate is the optimal choice for analytical method development and validation supporting Abbreviated New Drug Applications (ANDAs). As the designated BP and USP reference standard form, it provides direct pharmacopoeial traceability without requiring water content correction or hydration state verification . Validated gradient HPLC methods have been developed using this form for simultaneous determination of assay and related substances in oral pharmaceutical formulations, achieving linearity, precision, accuracy, specificity, and robustness [1][2].

Solid Oral Dosage Formulation Development Requiring Polymorphic Stability

For solid pharmaceutical composition development where polymorphic form retention is critical, Form I donepezil hydrochloride monohydrate is the preferred starting material. When formulated with water content maintained at 4–7% w/w (determined by Karl Fischer), the monohydrate retains its crystalline polymorphic form and demonstrates high stability against conversion to other hydrated or anhydrous polymorphic forms [3]. This stability translates to >2-year shelf-life under normal conditions and >6 months under accelerated stability conditions [4].

Reference Standard Procurement for Quality Control Laboratories

Quality control laboratories performing identity, purity, and impurity testing of donepezil drug substance or drug product should procure the monohydrate form (CAS 884740-09-4) as their primary reference standard. This form is supplied as the official BP Reference Standard and USP Reference Standard, ensuring regulatory compliance and eliminating inter-laboratory variability that may arise from using non-pharmacopoeial material . The defined stoichiometric hydration state (5.0% water content) provides a consistent basis for potency calculations [3].

Preclinical Alzheimer's Disease Research Requiring Brain-Selective AChE Inhibition

In preclinical Alzheimer's disease research where brain-selective acetylcholinesterase inhibition is desired, donepezil hydrochloride monohydrate provides a well-characterized pharmacological tool with demonstrated in vivo brain target engagement (ID₅₀ = 2.6 mg/kg p.o. in rat) and approximately 1,100-fold selectivity for AChE over BuChE [5]. This selectivity profile distinguishes it from non-selective inhibitors like tacrine and supports studies investigating central cholinergic function with minimal peripheral cholinergic confounds [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.